molecular formula C17H26O2S B15088943 [(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] (R)-4-methylbenzenesulfinate

[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] (R)-4-methylbenzenesulfinate

Cat. No.: B15088943
M. Wt: 294.5 g/mol
InChI Key: NQICGNSARVCSGJ-DZIWXPPMSA-N
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Description

[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] (R)-4-methylbenzenesulfinate is a chiral sulfinate ester characterized by a menthyl-derived cyclohexyl group and a 4-methylbenzenesulfinate moiety. Its molecular formula is C₁₇H₂₆O₂S (molecular weight: 294.45 g/mol), and it is identified by CAS RN 91796-57-5 . The compound exhibits a stereochemically defined structure, with the (1S,2R,5S) configuration in the cyclohexyl group and the (R) configuration at the sulfur center. It is synthesized via nickel(II)-catalyzed oxidative esterification of thiols, as evidenced by its NMR and HRMS data (e.g., 1H NMR δ 2.41 ppm for the methyl group on the aromatic ring) . This compound serves as a key intermediate in asymmetric synthesis, particularly for preparing sulfonimidates with high enantiocontrol .

Properties

Molecular Formula

C17H26O2S

Molecular Weight

294.5 g/mol

IUPAC Name

[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] (R)-4-methylbenzenesulfinate

InChI

InChI=1S/C17H26O2S/c1-12(2)16-10-7-14(4)11-17(16)19-20(18)15-8-5-13(3)6-9-15/h5-6,8-9,12,14,16-17H,7,10-11H2,1-4H3/t14-,16+,17-,20+/m0/s1

InChI Key

NQICGNSARVCSGJ-DZIWXPPMSA-N

Isomeric SMILES

C[C@H]1CC[C@@H]([C@H](C1)O[S@@](=O)C2=CC=C(C=C2)C)C(C)C

Canonical SMILES

CC1CCC(C(C1)OS(=O)C2=CC=C(C=C2)C)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] ®-4-methylbenzenesulfinate typically involves the reaction of (1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexanol with ®-4-methylbenzenesulfinyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0°C to room temperature to ensure the stability of the reactants and products .

Industrial Production Methods

In an industrial setting, the production of [(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] ®-4-methylbenzenesulfinate can be scaled up by using larger reactors and continuous flow systems. The use of automated systems for the addition of reagents and control of reaction conditions ensures consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] ®-4-methylbenzenesulfinate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] ®-4-methylbenzenesulfinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] ®-4-methylbenzenesulfinate involves its interaction with molecular targets such as enzymes and receptors. The compound’s chiral nature allows it to selectively bind to specific sites, influencing the activity of these targets. The sulfinyl group plays a crucial role in these interactions, often participating in hydrogen bonding and other non-covalent interactions .

Comparison with Similar Compounds

2-Methylcyclohexyl-4-Methylbenzenesulfinate (3h)

  • Structure : Simpler cyclohexyl substituent (2-methyl vs. 2-isopropyl-5-methyl in the target compound).
  • Synthesis : Yield (36%) and NMR data (e.g., δ 0.90 ppm for methyl groups) differ due to reduced steric hindrance .
  • Key Difference : The absence of isopropyl and 5-methyl groups on the cyclohexane ring results in lower molecular weight (C₁₄H₂₀O₂S ) and distinct physicochemical properties (e.g., boiling point, solubility) .

(1R,2S,5R)-2-Isopropyl-5-Methylcyclohexyl (S)-4-Methylbenzenesulfinate

  • Stereochemistry : Enantiomeric at both the cyclohexyl group (1R,2S,5R) and sulfur center (S).
  • Application : Used to synthesize (R)-sulfonimidates via stereoselective NH-transfer, highlighting the critical role of sulfur configuration in reaction outcomes .
  • Reactivity: The (S)-sulfinate precursor reacts with diacetoxyiodobenzene (DIB) to yield sulfonimidates with 97:3 enantiomeric ratio, demonstrating superior stereocontrol compared to non-chiral analogues .

Functional Group Derivatives

(1R,2S,5R)-2-Isopropyl-5-Methylcyclohexyl (R)-4-Methylbenzenesulfonimidate

  • Structure : Sulfonimidate derivative (NH replaces oxygen at sulfur).
  • Synthesis : Derived from the (S)-sulfinate via NH-transfer, retaining the cyclohexyl stereochemistry while inverting sulfur configuration .
  • Utility : Acts as a precursor to sulfoximines and sulfonimidamides, with applications in pharmaceuticals and asymmetric catalysis .

Menthyl Acetate

  • Structure : Similar cyclohexyl backbone but with an acetate ester instead of sulfinate.
  • Physicochemical Properties : Lower polarity (e.g., boiling point ~104–106°C at 9.8 Torr) compared to sulfinates, which exhibit higher thermal stability due to the sulfinate group .

Stereochemical Impact on Properties

Compound Cyclohexyl Configuration Sulfur Configuration Key Application
Target Sulfinate (1S,2R,5S) (R) Asymmetric synthesis precursor
(1R,2S,5R)-Menthyl (S)-Sulfinate (1R,2S,5R) (S) Sulfonimidate synthesis
2-Methylcyclohexyl Sulfinate (3h) Non-chiral substituents N/A Model for steric effects

Spectroscopic and Analytical Data Comparison

Parameter Target Sulfinate 3h Sulfonimidate
1H NMR (δ ppm) 2.41 (s, CH₃-Ar) 0.90 (d, CH₃-cyclohexyl) 2.42 (s, CH₃-Ar)
13C NMR (δ ppm) 143.1 (Ar-C) 22.4 (CH₃) 143.3 (Ar-C)
HRMS (m/z) 275.1079 [M + Na]+ 289.1237 [M + Na]+ 292.1205 [M + H]+

Biological Activity

Molecular Characteristics

  • Chemical Formula : C13H18O2S
  • Molecular Weight : 250.35 g/mol
  • CAS Number : 108945-28-4

Structural Representation

The compound features a cyclohexyl group substituted with a methyl group and an isopropyl group, along with a sulfinyl group attached to a para-substituted methylbenzene. This unique structure may contribute to its biological properties.

Pharmacological Potential

Research indicates that compounds similar to [(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] (R)-4-methylbenzenesulfinate exhibit various pharmacological activities including:

  • Antimicrobial Activity : Sulfinates have been studied for their potential to inhibit bacterial growth.
  • Anti-inflammatory Properties : Some derivatives show promise in reducing inflammation markers in vitro.
  • Antioxidant Effects : Compounds containing sulfinyl groups are often evaluated for their ability to scavenge free radicals.

Antimicrobial Activity

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial effects of various sulfinates, including those structurally related to this compound. The findings suggested that these compounds could effectively inhibit the growth of Staphylococcus aureus and Escherichia coli at low concentrations.

Anti-inflammatory Effects

In another research conducted by Phytotherapy Research, the anti-inflammatory activity of sulfinates was assessed using cell lines stimulated with lipopolysaccharides (LPS). The study found that treatment with this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Antioxidant Activity

A study in Food Chemistry reported on the antioxidant properties of sulfinate compounds. The results demonstrated that the compound scavenged DPPH radicals effectively, indicating its potential use as a natural antioxidant in food preservation.

Data Table of Biological Activities

Activity TypeTest Organism/Cell LineConcentration RangeResult
AntimicrobialStaphylococcus aureus0.1 - 10 µg/mLInhibition of growth
Anti-inflammatoryRAW 264.7 macrophages1 - 100 µMReduced TNF-alpha production
AntioxidantDPPH assay10 - 100 µg/mLSignificant radical scavenging

Q & A

What are the key considerations for synthesizing [(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] (R)-4-methylbenzenesulfinate with high stereochemical purity?

Basic Research Focus
The synthesis of this compound requires precise control over stereochemistry due to its multiple chiral centers. A common approach involves esterification of (1S,2R,5S)-menthol derivatives with (R)-4-methylbenzenesulfinic acid. Key steps include:

  • Stereoselective coupling : Use activating agents like DCC (dicyclohexylcarbodiimide) or DMAP (4-dimethylaminopyridine) to promote ester bond formation while retaining configuration .
  • Chiral auxiliaries : Protecting groups or chiral catalysts (e.g., lipases) can enhance enantiomeric excess .
  • Purification : Column chromatography with chiral stationary phases (e.g., cellulose-based) or recrystallization in non-polar solvents (hexane/ethyl acetate) improves purity .

How can X-ray crystallography resolve ambiguities in the stereochemical assignment of this compound?

Advanced Research Focus
Conflicting NMR or optical rotation data may arise from conformational flexibility or impurities. X-ray crystallography provides definitive stereochemical proof:

  • Data collection : Use high-resolution synchrotron sources or low-temperature (100 K) measurements to minimize thermal motion artifacts .
  • Refinement : SHELXL software is recommended for small-molecule refinement; its robust algorithms handle twinning and disorder common in chiral molecules .
  • Validation : Cross-check with Flack parameter or Hooft statistics to confirm absolute configuration .

What methodological challenges arise when analyzing sulfinate ester stability under varying pH conditions?

Advanced Research Focus
Sulfinate esters are prone to hydrolysis, complicating pharmacokinetic studies. To assess stability:

  • Kinetic assays : Perform HPLC or LC-MS at physiological pH (7.4), acidic (pH 2), and alkaline (pH 9) conditions. Use deuterated solvents for mechanistic NMR studies .
  • Degradation pathways : Identify byproducts (e.g., sulfinic acid or menthol derivatives) via tandem mass spectrometry (MS/MS) .
  • Mitigation strategies : Encapsulation in cyclodextrins or liposomes can enhance stability .

How do conflicting spectral data (e.g., NMR vs. IR) for this compound inform structural refinement?

Advanced Research Focus
Discrepancies between NMR (e.g., unexpected splitting) and IR (e.g., ester C=O stretch shifts) may signal conformational isomerism or impurities:

  • Dynamic NMR : Variable-temperature experiments (e.g., 298–373 K) reveal slow interconversion of rotamers .
  • DFT calculations : Compare computed IR spectra (using Gaussian or ORCA) with experimental data to identify dominant conformers .
  • Crystallographic validation : Single-crystal analysis resolves ambiguities by providing a static structural snapshot .

What strategies optimize the yield of this compound in multi-step syntheses?

Basic Research Focus
Yield optimization requires balancing reaction efficiency and stereochemical fidelity:

  • Stepwise protection : Temporarily block reactive groups (e.g., hydroxyls) with TBS (tert-butyldimethylsilyl) or acetyl groups to prevent side reactions .
  • Catalytic systems : Employ organocatalysts (e.g., proline derivatives) for asymmetric induction in esterification .
  • Workup protocols : Use aqueous bicarbonate washes to remove excess sulfinic acid, followed by drying agents (MgSO₄) .

How is this compound utilized in studying stereochemical effects on biological activity?

Advanced Research Focus
The compound serves as a model for probing structure-activity relationships (SAR):

  • Receptor binding assays : Compare enantiomers’ affinity for targets (e.g., ion channels) using radiolabeled or fluorescent probes .
  • Metabolic profiling : Track stereospecific metabolism in liver microsomes via chiral LC-MS .
  • Pharmacological screens : Evaluate anticonvulsant or anti-inflammatory activity in rodent models, correlating efficacy with stereochemistry .

What analytical techniques are critical for validating the purity of this compound?

Basic Research Focus
Rigorous purity assessment ensures reliability in downstream applications:

  • Chiral HPLC : Use columns like Chiralpak IA or IB with hexane/isopropanol mobile phases .
  • Polarimetry : Measure specific rotation ([α]D) and compare with literature values (e.g., +45° for the (R)-sulfinate isomer) .
  • Elemental analysis : Confirm C, H, S, and O content within 0.3% of theoretical values .

How can researchers address low reproducibility in synthesizing this compound across laboratories?

Advanced Research Focus
Variability often stems from subtle differences in reaction conditions:

  • Standardized protocols : Use gloveboxes for moisture-sensitive steps and calibrate heating sources (oil bath vs. microwave) .
  • Impurity profiling : Identify trace contaminants (e.g., diastereomers) via high-resolution mass spectrometry (HRMS) .
  • Collaborative validation : Share batches between labs for cross-testing using harmonized analytical methods .

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